molecular formula C11H13N3O2 B3231474 Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 132272-56-1

Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B3231474
CAS No.: 132272-56-1
M. Wt: 219.24 g/mol
InChI Key: FGSUTBZSLCNLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core with three key substituents:

  • Ethyl ester at position 2, enhancing lipophilicity and stability.
  • Amino group (-NH₂) at position 6, enabling hydrogen bonding and nucleophilic reactivity.
  • Methyl group (-CH₃) at position 7, influencing steric and electronic properties.

This compound is hypothesized to serve as a precursor for pharmaceuticals, given the biological relevance of imidazo[1,2-a]pyridines in drug discovery (e.g., kinase inhibitors, antiviral agents) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)9-6-14-5-8(12)7(2)4-10(14)13-9/h4-6H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSUTBZSLCNLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C(=CC2=N1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801191357
Record name Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132272-56-1
Record name Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132272-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridine derivatives with α-bromocarbonyl compounds. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Other methods include the use of solid support catalysts such as aluminum oxide or titanium tetrachloride .

Industrial Production Methods

Industrial production methods often employ metal-catalyzed coupling reactions, such as those involving copper, iron, gold, ruthenium, and palladium. These methods are advantageous due to their efficiency and scalability, although they may require undesirable solvents and high catalyst loading .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for base-catalyzed reactions, and various metal catalysts for coupling reactions . Conditions often involve ambient temperatures and aqueous environments to promote green chemistry principles .

Major Products

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural Variations

The biological and chemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and electronic profiles. Below is a comparative analysis of key analogs:

Table 1: Substituent Positions and Molecular Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target: Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate 6-NH₂, 7-CH₃ C₁₁H₁₃N₃O₂ 219.24 Amino group enhances solubility; methyl improves lipophilicity.
Ethyl 6-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate 6-I, 7-CH₃ C₁₁H₁₂IN₃O₂ 345.14 Iodo substituent enables cross-coupling reactions; higher molecular weight.
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate 7-CH₃ C₁₀H₁₂N₂O₂ 192.22 Lacks position 6 substituent; simpler scaffold for derivatization.
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 8-NH₂ C₉H₁₀BrN₃O₂ 288.11 Bromine aids electrophilic substitution; amino at position 8 alters regioselectivity.
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 8-F C₁₀H₈BrFN₂O₂ 287.09 Halogenated derivatives favor π-stacking; fluorine enhances metabolic stability.

Physicochemical Properties

  • Solubility: The amino group in the target compound improves aqueous solubility compared to halogenated analogs (e.g., bromo or iodo derivatives ).

Biological Activity

Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 132272-56-1) is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound has garnered attention due to its diverse biological activities, including potential applications in antimicrobial, antiviral, and anticancer therapies.

  • Molecular Formula : C11H13N3O2
  • Molecular Weight : 219.24 g/mol
  • Structure : The compound features a unique substitution pattern on the imidazo[1,2-a]pyridine ring, which contributes to its biological activity.

Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate exhibits its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, impacting cellular pathways and biological functions.
  • Antimicrobial Activity : It has shown promise as an antimicrobial agent, particularly against certain bacterial strains.
  • Anticancer Properties : Preliminary studies indicate potential anticancer activity, possibly through apoptosis induction in cancer cells.

Antimicrobial Activity

Research has indicated that ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate possesses significant antimicrobial properties. A study highlighted its effectiveness against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (MTB), with low minimum inhibitory concentration (MIC) values observed for several derivatives based on this scaffold .

Anticancer Activity

In vitro studies have demonstrated that the compound can induce cytotoxic effects in various cancer cell lines. For instance, it has been reported to exhibit activity against A-431 human epidermoid carcinoma cells, with IC50 values indicating potent antiproliferative effects. The structure-activity relationship (SAR) analysis suggests that specific functional groups enhance its anticancer efficacy .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
ZolpidemInsomnia treatmentBenzodiazepine derivative with sedative effects
RifaximinAntimicrobialBroad-spectrum antibiotic for gastrointestinal infections
Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylateAntimicrobial, AnticancerDistinct substitution pattern leading to varied biological activities

Case Study 1: Antitubercular Activity

A series of derivatives based on ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate were synthesized and evaluated for their antitubercular activity. Compounds derived from this scaffold exhibited low nanomolar MIC values against both drug-sensitive and resistant MTB strains. Notably, compounds 15b and 15d displayed promising safety profiles and pharmacokinetics, suggesting their potential as lead compounds for further development in antitubercular therapy .

Case Study 2: Anticancer Effects

In a separate study focusing on its anticancer properties, ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate was tested against various cancer cell lines. The results indicated significant cytotoxicity with effective dose responses correlating with structural modifications. The findings support the hypothesis that this compound could serve as a scaffold for developing new anticancer agents targeting specific pathways involved in tumor growth .

Q & A

Q. What are the common synthetic routes for Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via cyclization reactions. A standard approach involves reacting substituted 2-aminopyridines with α-haloketones or esters under reflux conditions. For example, ethyl bromopyruvate and 6-amino-7-methylpyridine derivatives can undergo condensation in ethanol or methanol, catalyzed by acids (e.g., HCl) . Solvent choice, temperature, and catalyst concentration critically affect yield: polar aprotic solvents (DMF) enhance nucleophilic substitution, while higher temperatures (80–100°C) accelerate cyclization. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product with >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., methyl at C7, amino at C6) via characteristic shifts (e.g., ester carbonyl at ~165 ppm in 13C^{13}C) .
  • X-ray crystallography : Resolves stereoelectronic effects; for example, a related ethyl-substituted imidazopyridine derivative showed planar geometry with bond angles deviating by <2° from ideal sp2^2 hybridization .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C11_{11}H13_{13}N3_3O2_2, theoretical 219.23 g/mol) .

Q. How is the biological activity of this compound initially screened in academic research?

In vitro assays are prioritized:

  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization assess interactions with targets like kinases or GPCRs.
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC50_{50} values compared to reference drugs .
  • Enzyme inhibition : Kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) evaluate inhibitory potency against enzymes like cytochrome P450 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in imidazopyridine synthesis?

Regioselectivity challenges arise from competing pathways (e.g., C2 vs. C3 substitution). Strategies include:

  • Directing groups : Introducing electron-withdrawing substituents (e.g., nitro at C8) to steer nucleophilic attack to the desired position .
  • Metal catalysis : Pd/Cu-mediated cross-coupling reactions enhance specificity; for example, Suzuki-Miyaura coupling at C6 with aryl boronic acids achieves >90% regioselectivity .
  • Solvent effects : Non-polar solvents (toluene) favor intramolecular cyclization over side reactions .

Q. What computational methods are used to predict the compound’s electronic properties and binding modes?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For a trifluoromethyl analog, DFT revealed a HOMO-LUMO gap of 4.2 eV, correlating with observed stability .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., ATP-binding pockets). A methyl-substituted derivative showed a docking score of −9.2 kcal/mol against CDK2, suggesting strong binding .
  • NBO analysis : Evaluates hyperconjugative interactions; for example, the ester group’s lone pair donates electron density to the imidazole ring, stabilizing the structure .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50​ across studies) be resolved?

Contradictions often stem from experimental variables:

  • Cell line heterogeneity : Use isogenic cell lines (e.g., CRISPR-edited variants) to control genetic background .
  • Assay conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum content (e.g., 5% FBS vs. serum-free) .
  • Compound stability : Perform HPLC stability checks under assay conditions (pH 7.4, 37°C) to rule out degradation .

Q. What structural modifications enhance the compound’s pharmacokinetic profile while retaining activity?

  • Amino group derivatization : Acetylation reduces polarity, improving blood-brain barrier penetration (logP increased from 1.2 to 2.5) .
  • Ester hydrolysis : Converting the ethyl ester to a carboxylic acid (via NaOH hydrolysis) enhances aqueous solubility for IV administration .
  • Halogen substitution : Bromine at C8 increases metabolic stability (t1/2_{1/2} from 2.5 to 6.7 hours in microsomal assays) .

Q. What methodologies are employed to assess in vivo toxicity and off-target effects?

  • Acute toxicity studies : Administer escalating doses (10–200 mg/kg) to rodents; monitor liver/kidney function (ALT, BUN levels) and histopathology .
  • hERG channel inhibition : Patch-clamp assays predict cardiotoxicity; a methyl analog showed IC50_{50} >30 µM, indicating low risk .
  • CYP inhibition screening : Fluorescent probes (e.g., Vivid® CYP450 kits) identify metabolic interference .

Q. How are crystallographic challenges (e.g., poor diffraction) addressed during structure determination?

  • Crystal engineering : Co-crystallize with co-formers (e.g., succinic acid) to improve lattice packing .
  • Low-temperature data collection : Reduces thermal motion; data collected at 100 K improved resolution from 2.5 Å to 1.8 Å for a related compound .
  • SHELX refinement : Use of the SHELXL program for high-resolution refinement, incorporating anisotropic displacement parameters for heavy atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.